ETD135
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
DKLIGSCVWGAVNYTSNCNAECKRRGYKGGHCGSFLNVNCWCET |
Origin of Product |
United States |
Engineering and Design Strategies for Etd135
Derivation of ETD135 from Parent Peptides (e.g., Heliomicin (B1576475), ARD1)
This compound is an engineered analog derived from the peptide ARD1. ARD1 itself is an analog of Heliomicin, a broad-spectrum antifungal peptide originally isolated from the immune hemolymph of Heliothis virescens larvae nih.govnih.govnih.gov. ARD1 was initially purified from the immune hemolymph of Archeoprepona demophoon caterpillars nih.govnih.govnih.gov. Although ARD1 differs from Heliomicin by only two amino acid residues, it demonstrated enhanced activity against human pathogens such as Aspergillus fumigatus and Candida albicans nih.govnih.govnih.gov. This enhanced activity in ARD1, stemming from subtle sequence differences, provided a promising template for further optimization. This compound, along with ETD151, was subsequently engineered from ARD1 through site-directed mutagenesis to further improve antifungal activity nih.govnih.govnih.gov.
Principles of Site-Directed Mutagenesis and Rational Design in AMP Engineering
The development of this compound exemplifies the application of site-directed mutagenesis and rational design principles in AMP engineering. Rational design involves utilizing structural and bioinformatic tools to predict and design peptide sequences with desired physicochemical properties for targeting specific microorganisms. Site-directed mutagenesis is a key technique within this framework, allowing for the deliberate alteration of one or more amino acid residues in a peptide sequence. This targeted approach enables researchers to investigate the impact of specific amino acids on peptide function and to engineer peptides with improved characteristics, such as enhanced antimicrobial potency, reduced toxicity, or increased stability. The rational design process for AMPs often focuses on optimizing properties like chain length, secondary structure, net charge, hydrophobicity, and amphiphilicity.
Strategies for Modulating Hydrophobicity and Cationicity
Modulating the hydrophobicity and cationicity of AMPs is a crucial strategy in rational design to enhance their interaction with microbial membranes. AMPs are typically cationic and amphipathic, a characteristic that facilitates their interaction with the negatively charged surface of bacterial and fungal membranes nih.gov. Cationicity is primarily conferred by positively charged amino acids like lysine (B10760008) and arginine, while hydrophobicity is contributed by hydrophobic residues.
In the case of this compound, engineering efforts focused on modifying these properties to improve antifungal activity nih.gov. Specifically, this compound was created by replacing alanine (B10760859) at position 36 in the ARD1 sequence with leucine (B10760876) nih.gov. This substitution resulted in an increase in the hydrophobicity of the peptide nih.gov. Another analog, ETD151, was engineered by replacing asparagine at position 19 in ARD1 with arginine, leading to increased cationicity nih.gov. These targeted modifications in either hydrophobic or cationic regions of ARD1 demonstrated improved antifungal activity compared to the parent peptides, Heliomicin and ARD1 nih.gov. Comparative structural analysis of these peptides has highlighted that the organization of cationic and hydrophobic regions significantly impacts their potency nih.gov.
Recombinant Expression Methodologies in Research Systems
Recombinant expression is a widely used methodology for producing AMPs like this compound in research systems, offering a cost-effective and scalable alternative to chemical synthesis or extraction from natural sources nih.govnih.gov. Various heterologous expression systems are employed, with Escherichia coli and Pichia pastoris being commonly used microbial hosts nih.gov. Other systems, such as Saccharomyces cerevisiae and plants, are also explored nih.govnih.gov.
Structural Characterization and Analysis of Etd135
Three-Dimensional (3D) Nuclear Magnetic Resonance (NMR) Structural Analysis of ETD135
The three-dimensional structure of this compound has been determined using Solution Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net This method provides detailed insights into the conformation of the peptide in a solution environment. The determined structure of this compound is publicly available in the Protein Data Bank (PDB) under the accession code 1P0A. nih.govteknolabjournal.commedchemexpress.com
The NMR structural analysis involved the calculation of 100 conformers, with the 10 structures exhibiting the lowest energy and least restraint violations being selected for submission to the PDB. researchgate.net The refinement of these structural models was performed using molecular dynamics simulations. bbrc.in this compound is characterized as a single protein chain with a molecular weight of approximately 4.85 kDa, consisting of 44 amino acid residues. teknolabjournal.commedchemexpress.com
Comparative Structural Studies with Parent and Analogous Peptides
Comparative structural studies have been conducted comparing this compound with its parent peptide ARD1 and the analogous peptide heliomicin (B1576475). scispace.comguidetomalariapharmacology.orgguidetopharmacology.orgguidetopharmacology.org ARD1, isolated from the immune hemolymph of Archeoprepona demophoon caterpillars, differs from heliomicin by only two amino acid residues. scispace.comresearchgate.netguidetopharmacology.org this compound and another derivative, ETD151, were engineered from ARD1 through site-directed mutagenesis. scispace.comguidetopharmacology.orgguidetopharmacology.org Specifically, this compound was created by replacing Alanine (B10760859) at position 36 with Leucine (B10760876), a modification intended to increase hydrophobicity. scispace.com
A comparative analysis of the 3D structures of heliomicin, ARD1, this compound, and ETD151 has highlighted the significant impact of these amino acid modifications on the molecules' properties and antifungal potency. scispace.comguidetopharmacology.orgguidetopharmacology.org These studies allowed for the characterization of how modifications influence the organization of cationic and hydrophobic regions, which is crucial for antifungal activity. scispace.comguidetopharmacology.orgguidetopharmacology.org
Analysis of Structural Features Relevant to Antimicrobial Activity (e.g., Amphipathicity, Disulfide Bridges)
This compound, like its parent and analogous peptides ARD1 and heliomicin, possesses a cysteine-stabilized alpha-beta (CS αβ) scaffold. scispace.commedchemexpress.comguidetopharmacology.org This structural motif, common in insect cystine-rich antimicrobial peptides, consists of an alpha-helix linked to a beta-sheet by disulfide bridges. scispace.commedchemexpress.comguidetopharmacology.org
Key structural features relevant to the antimicrobial activity of this compound include its amphipathicity and the presence of disulfide bridges. scispace.comguidetopharmacology.orgguidetopharmacology.org Amphipathicity, the property of having both hydrophilic and hydrophobic regions, is a defining characteristic of many antimicrobial peptides and is crucial for their interaction with microbial membranes. scispace.comguidetopharmacology.orgguidetopharmacology.org The comparative structural analysis demonstrated a direct correlation between the modification of amphipathic properties in this compound and its enhanced antifungal potency compared to the native peptides. scispace.comguidetopharmacology.orgguidetopharmacology.org The disulfide bridges within the CS αβ scaffold contribute to the structural stability of the peptide. medchemexpress.comguidetopharmacology.org Cationic charge, typically provided by residues like arginine and lysine (B10760008), and hydrophobic residues are also important for the ability of these peptides to associate with and insert into negatively charged microbial membranes.
Conformational Dynamics and Stability in Research Environments
The determination of the 3D structure of this compound by solution NMR provides information about its conformation in an aqueous environment. researchgate.netresearchgate.netbbrc.in The refinement process using molecular dynamics also offers insights into the dynamic behavior of the molecule during the simulation. bbrc.in
While specific detailed studies on the conformational dynamics and long-term stability of this compound in various research environments are not extensively detailed in the provided search results, the presence of disulfide bridges in its CS αβ scaffold is generally known to confer structural rigidity and enhance resistance to proteolytic degradation, contributing to stability. medchemexpress.comguidetopharmacology.org The research environments in which this compound has been studied include those required for NMR spectroscopy and biological activity assays. scispace.comresearchgate.netguidetopharmacology.org The stability of peptide structures is a critical aspect for their potential applications and is often evaluated in research.
Structural Data for this compound (PDB ID: 1P0A)
| Property | Value | Source |
| PDB ID | 1P0A | nih.govteknolabjournal.commedchemexpress.com |
| Method | SOLUTION NMR | researchgate.netresearchgate.net |
| Resolution | N/A (NMR) | |
| Total Structure Weight | 4.85 kDa | teknolabjournal.commedchemexpress.com |
| Modelled Residue Count | 44 | teknolabjournal.commedchemexpress.com |
| Deposited Residue Count | 44 | teknolabjournal.commedchemexpress.com |
| Unique Protein Chains | 1 | teknolabjournal.commedchemexpress.com |
| Conformers Calculated | 100 | researchgate.net |
| Conformers Submitted | 10 | researchgate.net |
| Refinement Method | Molecular dynamics | bbrc.in |
Comparative Peptide Properties
| Peptide | Origin Organism | Modification from ARD1 | Key Structural Change | Primary Activity | PDB ID |
| Heliomicin | Heliothis virescens | N/A | N/A | Antifungal | Not found in search results |
| ARD1 | Archeoprepona demophoon | Differs by 2 residues from Heliomicin | N/A | Antifungal | 1OZZ researchgate.netresearchgate.net |
| This compound | Archeoprepona demophoon (Engineered) | Alanine 36 to Leucine | Increased hydrophobicity | Enhanced Antifungal | 1P0A researchgate.netnih.govteknolabjournal.commedchemexpress.com |
| ETD151 | Archeoprepona demophoon (Engineered) | Asparagine 19 to Arginine | Increased cationicity | Enhanced Antifungal | 1P00 researchgate.net |
Compound Names and PubChem CIDs
Antifungal Activity and Selectivity in Preclinical Research Models
In Vitro Research on Antifungal Potency Against Pathogenic Fungi
In vitro studies have been instrumental in determining the direct antifungal potency of ETD135 against a range of fungal species known to cause infections. These studies typically involve assessing the minimum inhibitory concentration (MIC) or the concentration required to achieve a certain percentage of growth inhibition.
Research has demonstrated that this compound exhibits antifungal activity against Candida albicans, a prevalent opportunistic fungal pathogen. Comparative studies have shown that this compound possesses improved activity compared to its precursor peptides, heliomicin (B1576475) and ARD1. Specifically, C. albicans isolates were found to be significantly more susceptible to this compound (and the related peptide ETD151) than to heliomicin. ethernet.edu.et While heliomicin inhibited the growth of two C. albicans isolates by 50% at a concentration of 12.5 µg/mL, C. albicans was reported to be 4 to 8 times more susceptible to this compound. ethernet.edu.et This suggests that the modifications introduced in this compound resulted in enhanced potency against this yeast species.
| Compound | Organism | Relative Susceptibility (vs. Heliomicin) | Approximate MIC for 50% Inhibition (µg/mL) |
| Heliomicin | Candida albicans | 1x | 12.5 ethernet.edu.et |
| This compound | Candida albicans | 4-8x more susceptible | 1.56 - 3.13 (estimated) ethernet.edu.et |
This compound has also been evaluated for its activity against Aspergillus fumigatus, a significant filamentous fungal pathogen known to cause invasive aspergillosis. Similar to its effects on C. albicans, this compound demonstrated improved antifungal activity against A. fumigatus when compared to the native peptides heliomicin and ARD1. nih.govnih.gov This indicates that the structural modifications in this compound contribute to enhanced potency across different classes of pathogenic fungi, including molds.
Beyond C. albicans and A. fumigatus, preclinical in vitro research has explored the activity of this compound and closely related peptides against other opportunistic fungal pathogens. Studies involving ETD151, another derivative of ARD1 engineered alongside this compound, have shown activity against a broader spectrum of fungi, including Cryptococcus neoformans, Fusarium solani, and Scedosporium prolificans. nih.gov this compound itself has also been reported to be active against opportunistic filamentous fungal pathogens such as F. solani and S. prolificans. nih.gov These findings suggest that this compound possesses a broad spectrum of antifungal activity relevant to several clinically important fungal species.
Preclinical In Vivo Studies in Relevant Animal Models (Mechanistic Focus, Excluding Efficacy/Safety for Human Use)
Preclinical in vivo studies utilize animal models to investigate the behavior of antifungal compounds within a living system, focusing on aspects like distribution, interaction with host tissues, and influence on fungal infection dynamics at a mechanistic level.
Various animal models are employed in preclinical research to study fungal infections, including murine models, zebrafish, and Galleria mellonella larvae. These models allow researchers to observe the progression of fungal colonization and invasion, as well as the distribution and activity of investigational compounds within infected tissues. While specific in vivo data detailing the effects of this compound on fungal infection dynamics in these models were not prominently featured in the search results, related peptides like ETD151 have been studied in murine models of systemic C. albicans or A. fumigatus infection. nih.gov Such studies in related compounds provide a framework for understanding how peptides like this compound might be investigated in vivo to elucidate their impact on fungal burden and dissemination.
Mechanisms of Action of Etd135 at the Molecular and Cellular Level
Interaction with Fungal Cell Membranes in Research Models
Antimicrobial peptides, including those in the heliomicin (B1576475) family to which ETD135 belongs, are hypothesized to interact with the fungal cell membrane. researchgate.netrcsb.org The amphiphilic nature of these peptides, characterized by distinct hydrophobic and hydrophilic regions, is considered important for their interaction with fungal membranes. researchgate.net This interaction can involve both ionic and nonspecific forces with putative receptors on the fungal surface. researchgate.net
Some antifungal defensins, a class of peptides structurally related to heliomicin and its analogs, are known to interact with fungal-specific membrane components, leading to membrane permeabilization. researchgate.net While direct studies specifically detailing this compound's effect on membrane permeabilization were not the primary focus of the provided information, the general mechanism of related peptides involves disrupting membrane integrity. This disruption can lead to leakage of intracellular contents and ultimately cell death.
Studies on heliomicin, the parent peptide of ARD1 and subsequently this compound, have reported its interaction with fungal glucosylceramide. rcsb.orgguidetomalariapharmacology.org Glucosylceramide is a sphingolipid present in fungal cell membranes that is structurally different from lipids found in mammalian cells, making it a potential selective target for antifungal agents. usp.br While direct binding data for this compound to specific fungal membrane lipids like glucosylceramide or phosphatidic acid were not explicitly provided, the close relationship to heliomicin and the enhanced activity of this compound suggest that similar lipid interactions may contribute to its mechanism of action. The modification in this compound leading to increased hydrophobicity could potentially influence its interaction profile with membrane lipids. researchgate.net
Intracellular Targets and Biochemical Pathways
Beyond membrane interactions, research on closely related heliomicin analogs has indicated effects on various intracellular processes and biochemical pathways in fungal cells. While direct studies on this compound's intracellular targets were not detailed, investigations into ETD151, another engineered analog of ARD1 with enhanced antifungal activity researchgate.net, provide insights into potential shared mechanisms.
Studies employing proteomic analysis on the phytopathogenic fungus Botrytis cinerea treated with ETD151 revealed significant modulation of numerous proteins and impacts on several key cellular pathways. guidetopharmacology.org
Data mapping on KEGG pathways following treatment of Botrytis cinerea with the heliomicin analog ETD151 indicated a molecular impact on both spliceosome and ribosome pathways. guidetopharmacology.org The spliceosome is crucial for the maturation of messenger RNA, while ribosomes are essential for protein synthesis. Disruption of these pathways would severely impair gene expression and protein production, critical processes for fungal growth and survival.
The research on ETD151 also highlighted an impact on protein processing in the endoplasmic reticulum (ER). guidetopharmacology.org The ER is vital for protein folding, modification, and transport. Interference with ER function can lead to the accumulation of misfolded proteins, inducing ER stress and potentially triggering cell death pathways.
Further analysis of the molecular impact of ETD151 in Botrytis cinerea pointed to effects on endocytosis and MAPK signaling pathways. guidetopharmacology.org Endocytosis is a process involved in the internalization of molecules and particles, including potentially the antifungal peptide itself. core.ac.uk MAPK signaling pathways are involved in various cellular processes, including stress responses, growth, and differentiation in fungi. Modulation of these pathways could disrupt essential cellular functions and contribute to the antifungal effect.
Structure Activity Relationship Sar Studies of Etd135 and Its Analogs
Correlating Structural Modifications with Enhanced Antifungal Activity
ETD135 was developed through site-directed mutagenesis of the ARD1 peptide nih.govrcsb.org. Specifically, the structural modification involved the replacement of alanine (B10760859) at position 36 with leucine (B10760876) (A36L) in ARD1 usp.br. This targeted modification was performed to investigate the impact of increased hydrophobicity on antifungal activity usp.br.
Studies have shown that this compound demonstrated improved antifungal activity compared to the native peptides, heliomicin (B1576475) and ARD1 nih.govrcsb.org. Against Candida albicans isolates, this compound was found to be at least four to eight times more effective than heliomicin mdpi.com. Furthermore, this specific mutation (A36L) in ARD1, resulting in this compound, enhanced the activity against both C. albicans and Aspergillus fumigatus by twofold to fourfold compared to the parent ARD1 peptide usp.br.
A comparative analysis of the three-dimensional structures of heliomicin, ARD1, this compound, and ETD151 (another analog) has highlighted the direct impact of modifying the amphipathic properties on the molecule's potency nih.govrcsb.org. This analysis helped to characterize that an optimal organization of cationic and hydrophobic regions is essential for achieving the best antifungal activity nih.govrcsb.org.
The following table summarizes the relative antifungal activity of this compound and its related peptides against C. albicans:
| Peptide | Relative Activity vs. Heliomicin (C. albicans) |
| Heliomicin | 1x |
| ARD1 | 2x to 8x |
| This compound | 4x to 8x |
| ETD151 | 4x to 8x |
Note: This table is based on reported relative improvements in susceptibility mdpi.com.
Role of Cationicity and Hydrophobicity in Antimicrobial Potency
Cationicity and hydrophobicity are well-established key properties influencing the antimicrobial potency of peptides nih.govmdpi.comnih.govfrontiersin.orgrsc.orgfrontiersin.org. These properties are crucial for the interaction of antimicrobial peptides with negatively charged microbial membranes frontiersin.org.
In the case of this compound, the specific A36L mutation introduced into ARD1 resulted in increased hydrophobicity usp.br. This modification was part of an effort to engineer ARD1 in either its cationic or hydrophobic regions to improve activity nih.govrcsb.org. The comparative structural analysis of this compound and its related peptides underscored the importance of the amphipathic properties and the optimal spatial arrangement of cationic and hydrophobic regions for enhanced antifungal activity nih.govrcsb.org.
While this compound specifically targeted increased hydrophobicity through the A36L mutation, another analog, ETD151, was engineered by replacing asparagine at position 19 with arginine (N19R), leading to increased cationicity usp.br. Both modifications resulted in enhanced antifungal activity, demonstrating the critical balance and interplay between cationicity and hydrophobicity for potent antimicrobial function usp.br.
Identification of Key Residues and Motifs for Biological Function
This compound is characterized as a cystine-rich antimicrobial peptide possessing a CS alpha beta scaffold nih.govrcsb.org. As an analog of ARD1, this compound is closely related to heliomicin, differing by only two amino acid residues from the parent peptide nih.govrcsb.org.
The A36L substitution that defines this compound highlights position 36 as a key residue whose modification significantly impacts antifungal activity usp.br. This targeted mutagenesis demonstrates that specific amino acid positions within the peptide sequence are critical for its biological function.
In the broader context of protein and peptide function, key residues and motifs are short, conserved sequence patterns or individual amino acids that are essential for a protein's structure, activity, or localization nih.govarxiv.orguniprot.orgelifesciences.org. While a comprehensive list of all key residues and motifs for this compound is not explicitly detailed in the search results beyond the modified position 36, the focus on altering cationic and hydrophobic regions through specific amino acid changes (like A36L in this compound and N19R in ETD151) indicates that residues contributing to these properties and their spatial organization form crucial functional determinants nih.govrcsb.orgusp.br. The amphipathic nature, arising from the distribution of hydrophobic and cationic residues, is a key motif for the membrane-targeting mechanism of many antimicrobial peptides frontiersin.org.
Mutational Analysis to Decipher Functional Domains
Mutational analysis is a powerful technique used to understand the role of specific amino acids or regions within a protein or peptide by observing the effects of altering their sequence nih.govbiorxiv.orgnih.govbio-rad.comresearchgate.net. The development of this compound itself is a direct application of site-directed mutagenesis as a tool for deciphering functional domains and improving biological activity nih.govrcsb.orgusp.br.
Analytical and Methodological Approaches in Etd135 Research
Spectroscopic Techniques (e.g., NMR for 3D Structure Elucidation)
Spectroscopic techniques are a fundamental class of analytical methods that use the interaction of electromagnetic radiation with matter to study a sample's structure and composition. scispace.com By measuring the light that is absorbed, emitted, or scattered by a sample, scientists can gain insight into its molecular features. scispace.com
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the three-dimensional structure of organic molecules. stanford.edunih.gov It works by probing the magnetic properties of atomic nuclei, providing detailed information about the atoms' local environments, connectivity, and spatial relationships within a molecule. nih.govnih.gov While routine one-dimensional (1D) ¹H and ¹³C NMR spectra provide significant structural information, advanced multi-dimensional NMR experiments are often required to elucidate the complex structures of novel compounds. stanford.eduresearchgate.net
Key Applications of Spectroscopic Techniques:
Structure Elucidation: Determining the precise arrangement of atoms and chemical bonds in a molecule. stanford.edu
Compound Identification: Matching the spectrum of an unknown substance to that of a known reference.
Quantitative Analysis: Measuring the concentration of a substance in a sample.
Mass Spectrometry-Based Approaches for Peptide Characterization
Mass spectrometry (MS) is an indispensable tool for analyzing peptides and proteins, measuring the mass-to-charge ratio (m/z) of ionized molecules. mabion.eu In proteomics and biopharmaceutical analysis, MS is used to determine a peptide's amino acid sequence and identify post-translational modifications. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) is a standard technique where precursor ions of a specific m/z are selected, fragmented, and then the resulting fragment ions are analyzed. mabion.euresearchgate.net The fragmentation pattern provides structural information, including the peptide's sequence. ethz.ch
Several methods are used to fragment peptide ions, including:
Collision-Induced Dissociation (CID): The most common method, which typically cleaves the peptide backbone at the amide bonds. nih.govresearchgate.net
Electron Transfer Dissociation (ETD): A newer technique that involves transferring an electron to a multiply charged peptide ion. nih.govresearchgate.net This induces fragmentation along the peptide backbone, often preserving labile post-translational modifications that might be lost with CID. ETD is particularly effective for larger and more basic peptides. nih.govresearchgate.net
The combination of different fragmentation techniques, such as ETD and higher-energy collisional dissociation (HCD), can be employed to reliably differentiate between amino acids with the same mass, like leucine (B10760876) and isoleucine. mabion.eu
Proteomic Analysis for Pathway Deciphering
Proteomics is the large-scale study of proteins, particularly their structures and functions. nih.gov A primary goal of proteomics is to understand cellular processes and biological pathways at the molecular level. nih.govnih.gov Mass spectrometry, particularly "bottom-up" proteomics, is a core technology in this field. researchgate.net In this approach, proteins are first digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mabion.eu
The peptide fragmentation data, often generated using methods like CID or ETD, is used to identify the original proteins in the sample. nih.govresearchgate.net By comparing the protein profiles of cells or tissues under different conditions (e.g., diseased vs. healthy), researchers can identify proteins whose expression levels or modification states have changed.
This information is then used in pathway analysis, where the identified proteins are mapped to known biological pathways, such as signaling or metabolic networks. nih.govnih.gov This allows researchers to decipher which cellular mechanisms are activated or altered in a particular state, providing critical insights into disease processes and potential therapeutic targets. nih.gov
Microscopic Techniques for Cellular Interaction Visualization
Microscopy encompasses a range of techniques used to visualize objects and structures that are too small to be seen with the naked eye. In biological research, it is essential for observing cells, their internal components, and their interactions with each other and with external agents like nanoparticles or potential drugs. nih.govresearchgate.net
Common Microscopic Techniques:
Fluorescence Microscopy: Uses fluorescent dyes or proteins to label specific molecules or cellular structures. This allows for the direct observation of cellular dynamics and biochemical functionalities. nih.gov Super-resolution microscopy, a type of fluorescence microscopy, can overcome the traditional diffraction limit of light, enabling visualization of cellular structures at resolutions down to a few nanometers. nih.govoregonstate.education
Electron Microscopy (EM): Utilizes beams of electrons instead of light to achieve much higher magnification and resolution.
Transmission Electron Microscopy (TEM): Passes an electron beam through an ultra-thin specimen to visualize its internal structure. oregonstate.education
Scanning Electron Microscopy (SEM): Scans the surface of a specimen with an electron beam to produce a detailed 3D image of its topography. oregonstate.education
These techniques are critical for visualizing cell-to-cell contacts, the localization of proteins within a cell, and the cellular uptake and trafficking of molecules. nih.govnih.gov
Biochemical Assays for Target Identification and Validation
Biochemical assays are laboratory procedures designed to detect, quantify, or study the binding and activity of a biological molecule, such as a protein. In drug discovery, they are fundamental for identifying and validating molecular targets. nih.gov
Target identification is the process of finding the specific molecule (e.g., an enzyme or receptor) that a drug candidate interacts with to produce its effect. nih.gov This can be approached in two main ways:
Target-Based Screening: A known protein target is selected, and a biochemical assay is developed to screen large libraries of small molecules for any that can modulate the protein's activity. nih.gov
Phenotypic Screening: Small molecules are tested for their ability to produce a desired effect in a cell-based or whole-organism assay. Follow-up studies, including biochemical assays, are then required to identify the specific molecular target responsible for the observed phenotype. nih.govnih.gov
Once a potential target is identified, further biochemical assays are used for validation. These experiments confirm the physical interaction between the molecule and its target and characterize the functional consequences of this interaction. nih.goveclipsebio.com This validation is a critical step in ensuring that a drug is acting on its intended target to produce a therapeutic effect. discoveryontarget.com
Computational Modeling and Theoretical Studies of Etd135
In Silico Prediction of Structure-Activity Relationships
In silico methods have been applied to understand the structure-activity relationships (SAR) of ETD135 and its parent peptide, ARD1, and analog ETD151. Comparative analysis of the three-dimensional structures of these peptides has highlighted the significant impact of modifications on their amphipathic properties and, consequently, their antifungal potency. researchgate.netresearchgate.net this compound was engineered by replacing alanine (B10760859) at position 36 of ARD1 with leucine (B10760876), a modification intended to increase hydrophobicity. researchgate.net This alteration, along with the change in ETD151 (asparagine to arginine, increasing cationicity), enhanced antifungal activity against Candida albicans and Aspergillus fumigatus. researchgate.net
In silico analysis of these structural changes allows for the characterization of how the distribution of hydrophobic and charged regions on the peptide surface correlates with biological activity. researchgate.net This type of analysis is crucial for delineating the structural determinants underlying the antifungal properties of these peptides and provides valuable information for the rational design of novel AMPs with improved efficacy. researchgate.netresearchgate.net The correlation between the amphipathic character and antifungal activity observed in the heliomicin (B1576475) family of analogs, including this compound, underscores the importance of the spatial arrangement of hydrophobic and hydrophilic residues. researchgate.net
Bioinformatic Analysis of Sequence Homology and Evolutionary Relationships
Bioinformatic analysis plays a vital role in the study of antimicrobial peptides, including defensins like the parent peptide of this compound, ARD1. This involves the analysis of peptide sequences to identify conserved regions, predict structural features, and understand evolutionary relationships. Bioinformatic tools have been used in the broader context of identifying novel AMPs and characterizing known ones. nih.govgoogleapis.com
For defensins, sequence homology analysis can reveal relationships between peptides from different species and sources, such as insects and plants, which share the cysteine-stabilized αβ motif. researchgate.net Phylogenetic exploration has been utilized as a starting point in lead optimization programs for antifungal peptides related to heliomicin and ARD1, indicating the use of evolutionary relationships to guide the design of improved analogs like this compound. researchgate.net Analysis of amino acid sequences provides the basis for understanding the conservation of key residues and motifs that contribute to the structure and function of these peptides. researchgate.netresearchgate.net
Predictive Models for Antimicrobial Peptide Design
The development and application of predictive models are increasingly important in the field of antimicrobial peptide design. These in silico models aim to predict the activity of potential peptide sequences based on their physicochemical properties, structural characteristics, and sequence information, reducing the need for extensive experimental screening. The search results mention the existence of predictive models for the antimicrobial activity of synthetic peptides, citing an example of a decision tree model. researchgate.net
While specific details on the application of a predictive model specifically for the design or optimization of this compound are not provided in the search results, the context indicates that such computational approaches are relevant to the field in which this compound was developed. Predictive models can leverage data from studies on peptides like this compound, including their sequences, structures (determined partly through methods like MD), and measured activities, to train algorithms that can then predict the properties of new, designed sequences. This facilitates the rational design of novel antimicrobial peptides with desired characteristics, such as enhanced potency or altered spectrum of activity.
Research Applications and Future Directions for Academic Inquiry
ETD135 as a Research Probe for Fungal Biology and Pathogenesis
This compound serves as a valuable research probe in the study of fungal biology and pathogenesis, particularly concerning human fungal pathogens. Engineered through site-directed mutagenesis of the ARD1 peptide, which is itself derived from heliomicin (B1576475), this compound demonstrated improved antifungal activity against clinically relevant species such as Aspergillus fumigatus and Candida albicans. ethernet.edu.et Research indicates that this compound and another engineered variant, ETD151, exhibited enhanced activity compared to the native peptides, heliomicin and ARD1. ethernet.edu.et Specifically, C. albicans was found to be significantly more susceptible to this compound and ETD151 than to heliomicin or ARD1. ethernet.edu.et Comparative analysis of the 3D structures of these peptides has highlighted the direct impact of modified amphipathic properties on their potency, suggesting that an optimal organization of cationic and hydrophobic regions is crucial for potent antifungal activity. ethernet.edu.et Studies hypothesize that these antimicrobial peptides interact with the fungal membrane, and research has reported the interaction of heliomicin with fungal glucosylceramide. ethernet.edu.et This focus on membrane interaction and specific fungal components underscores this compound's utility in dissecting the mechanisms underlying fungal susceptibility and the mode of action of this class of peptides.
Comparative Antifungal Activity
| Peptide | Activity vs. A. fumigatus (compared to Heliomicin) | Activity vs. C. albicans (compared to Heliomicin) | Activity vs. A. fumigatus (compared to ARD1) | Activity vs. C. albicans (compared to ARD1) |
| ARD1 | Twofold to eightfold more active ethernet.edu.et | Twofold to eightfold more active ethernet.edu.et | - | - |
| This compound | Higher activity ethernet.edu.et | 4-8 times more susceptible ethernet.edu.et | Twofold to fourfold enhanced activity ethernet.edu.et | Twofold to fourfold enhanced activity ethernet.edu.et |
| ETD151 | Higher activity ethernet.edu.et | 4-8 times more susceptible ethernet.edu.et | Twofold to fourfold enhanced activity ethernet.edu.et | Twofold to fourfold enhanced activity ethernet.edu.et |
| Heliomicin | - | - | - | - |
Inspiration for the Development of Novel Antimicrobial Peptides in Academic Research
The research involving this compound serves as a compelling example and inspiration for the academic development of novel antimicrobial peptides (AMPs). AMPs are recognized as a significant class of anti-infective agents and a source for novel drug design. ethernet.edu.etnih.gov Insect cystine-rich AMPs, such as heliomicin from Lepidoptera, have been identified as attractive templates due to their stability. ethernet.edu.et The generation of this compound and ETD151 through site-directed mutagenesis of ARD1, a peptide related to heliomicin, demonstrates a strategy for lead optimization based on phylogenic exploration and targeted modifications. ethernet.edu.et By altering residues in cationic or hydrophobic regions, researchers successfully engineered peptides with improved antifungal activity. ethernet.edu.et This process highlights the potential of modifying natural AMP scaffolds to enhance potency and provides a blueprint for rational peptide design in academic research aimed at creating new antimicrobial agents to address the growing challenge of drug resistance. ethernet.edu.etnih.gov
Exploring Broader Antimicrobial Spectrum Beyond Fungi in Research Contexts
While the research on this compound primarily emphasizes its enhanced antifungal activity, the context of its origin suggests potential for exploring a broader antimicrobial spectrum in academic research. Heliomicin, the parent peptide from which ARD1 and subsequently this compound were derived, is described as a broad-spectrum antifungal peptide. ethernet.edu.et Research indicates that this compound and ETD151 possess the same antimicrobial spectrum as heliomicin but exhibit higher antifungal activity. ethernet.edu.et This suggests that this compound may retain activity against other microbes targeted by heliomicin, although the extent and potency of this activity beyond fungi would require further investigation in a research context. Academic studies could explore the efficacy of this compound against various bacterial strains, parasites, and viruses to fully delineate its spectrum of activity and determine its potential as a broader-spectrum research tool or lead compound, building upon the known spectrum of its precursor, heliomicin.
Integration with Other Academic Disciplines (e.g., Biophysics, Materials Science for Delivery Systems in Research)
Research on antimicrobial peptides like this compound inherently integrates with various academic disciplines, including biophysics and materials science, particularly in the context of developing effective delivery systems. Biophysical studies, such as the 3D NMR structure analysis performed on this compound and its related peptides, are crucial for understanding the relationship between peptide structure, amphipathic properties, and biological activity. ethernet.edu.et This knowledge is fundamental for rational design and optimization of AMPs. Furthermore, the challenge of delivering peptide-based therapeutics effectively in biological systems necessitates integration with materials science. Academic research in this area explores the use of advanced materials like nanoparticles, hydrogels, and bioresponsive polymers to develop delivery systems that can enhance peptide stability, target delivery to infection sites, and improve cellular uptake. While specific studies on this compound delivery systems were not found, the general principles and advancements in materials science for AMP delivery are directly applicable to future research involving this peptide, aiming to overcome limitations in its application as a research tool or potential therapeutic lead.
Methodological Advancements in AMP Research Triggered by this compound Studies
Studies involving the engineering and characterization of this compound have contributed to methodological advancements in antimicrobial peptide research. The creation of this compound from ARD1 involved site-directed mutagenesis, a key technique for rationally modifying peptide sequences to investigate the impact of specific amino acid substitutions on activity and other properties. ethernet.edu.et The use of 3D NMR structure analysis to compare this compound, ARD1, and heliomicin provided detailed insights into their conformations and how structural differences, particularly in amphipathic properties, correlate with variations in antifungal potency. ethernet.edu.et This highlights the importance of structural biology techniques in understanding AMP mechanisms of action and guiding peptide design. The comparative analysis of the biological activity of native and engineered peptides against specific fungal pathogens also exemplifies rigorous in vitro evaluation methodologies used in AMP research. ethernet.edu.et These approaches, employed in the study of this compound, contribute to the broader methodological toolkit available to academic researchers in the field of antimicrobial peptide discovery and optimization.
Q & A
Q. What experimental methods are used to determine the structural stability of ETD135, and how do they compare to related compounds like ETD151?
this compound's structural stability is typically analyzed using nuclear magnetic resonance (NMR) spectroscopy with NOE (Nuclear Overhauser Effect) constraints. For example, this compound has 724 total NOE constraints (694 unambiguous), which is fewer than ETD151 (929 constraints) . Researchers should prioritize iterative refinement of NMR-derived models to resolve ambiguities, particularly in flexible regions like the T2 loop, which shows higher RMSD values (1.83 ± 0.53 Å for Cα atoms) compared to ETD151 (0.42 ± 0.19 Å) . Structural comparisons should include backbone Cα RMSD and secondary structure alignment to assess stability.
Q. How can researchers validate the reproducibility of this compound's NMR-derived structural models?
Reproducibility requires adherence to standardized protocols for data collection (e.g., NOE assignment thresholds) and validation metrics such as:
- Distance violations : Ensure no violations exceed 0.3 Å .
- RMSD benchmarks : Compare against reference structures (e.g., this compound’s global RMSD is 2.54 ± 0.29 Å for all atoms, higher than ETD151’s 1.79 ± 0.14 Å) . Replicate experiments with independent samples and cross-validate using molecular dynamics simulations to assess conformational flexibility.
Q. What are the key structural features of this compound that influence its antifungal activity?
this compound’s activity correlates with its β-sheet and helical regions. For example:
| Structural Region | RMSD (Cα, Å) |
|---|---|
| β-sheet | 0.69 ± 0.11 |
| Helix | 0.36 ± 0.10 |
| T2 loop | 1.83 ± 0.53 |
| The T2 loop’s flexibility may reduce target binding efficiency, while conserved β-sheet motifs (lower RMSD) likely mediate interactions with fungal membranes. |
Q. How should researchers design experiments to compare this compound’s efficacy with analogs like ARD1?
Use a controlled factorial design :
- Independent variables : Concentration, solvent conditions, and structural analogs.
- Dependent variables : Antifungal activity (e.g., MIC values), structural stability (via RMSD), and NOE constraint compliance. Ensure sample sizes are statistically powered (e.g., ≥3 replicates) and include negative controls (e.g., scrambled peptide sequences) .
Q. What are the best practices for reporting structural uncertainties in this compound research?
Follow the FAIR data principles :
- Explicitly state uncertainties : e.g., "The T2 loop’s RMSD (1.83 ± 0.53 Å) indicates high conformational variability under tested conditions" .
- Document methodological limitations : e.g., lower NOE constraints (724 vs. 929 in ETD151) may reduce model precision .
- Archive raw NMR data in public repositories (e.g., BMRB) for independent validation .
Advanced Research Questions
Q. How can contradictory data on this compound’s β-sheet stability be resolved?
Contradictions may arise from variations in experimental conditions (e.g., pH, temperature) or NOE assignment protocols. To resolve them:
Q. What advanced computational methods are recommended to optimize this compound’s design?
Combine molecular dynamics (MD) simulations with machine learning (ML) -based peptide optimization:
Q. How do methodological differences in NOE assignment impact this compound’s structural interpretation?
Discrepancies in NOE assignments (e.g., ambiguous vs. unambiguous constraints) can lead to divergent models. Mitigate this by:
Q. What ethical and reproducibility challenges arise when scaling this compound research for preclinical trials?
Key challenges include:
- Data transparency : Share negative results (e.g., failed stability assays) to avoid publication bias .
- Replicability : Use blinded analyses to minimize observer bias in activity assessments .
- Ethical synthesis : Ensure peptide production adheres to green chemistry principles to reduce environmental impact .
Q. How can researchers integrate this compound’s structural data with functional genomics to identify novel antifungal targets?
Adopt a systems biology approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
